

The Architecture and Function of Invasin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *invasin*

Cat. No.: B1167395

[Get Quote](#)

December 20, 2025

Abstract

This technical guide provides a comprehensive overview of the structure and function of the **invasin** protein from *Yersinia* species, with a primary focus on the well-characterized **invasin** from *Yersinia pseudotuberculosis*. **Invasin** is a critical virulence factor that facilitates the entry of these pathogenic bacteria into host cells by binding to $\beta 1$ integrin receptors. This document details the modular domain architecture of **invasin**, presents quantitative data on its binding affinity, outlines the signaling cascade it initiates, and provides detailed protocols for key experimental methodologies used in its study. This guide is intended for researchers, scientists, and drug development professionals working in the fields of bacteriology, cell biology, and infectious diseases.

Introduction

Yersinia pseudotuberculosis and *Yersinia enterocolitica* are enteric pathogens that can cause a range of gastrointestinal illnesses. A key step in their pathogenesis is the translocation across the intestinal epithelium, a process mediated by the outer membrane protein, **invasin**.^[1] **Invasin** facilitates the uptake of bacteria into normally non-phagocytic cells, such as M cells of the Peyer's patches, by engaging host cell surface receptors.^[2] The primary receptors for **invasin** are members of the $\beta 1$ integrin family.^[3] The interaction between **invasin** and $\beta 1$ integrins is characterized by a remarkably high affinity, approximately 100 times greater than that of the natural integrin ligand, fibronectin.^[4] This high-affinity binding is a key determinant

of the efficiency of bacterial internalization. This guide will delve into the molecular details of **invasin**'s structure, its domains, and the cellular events that follow its engagement with host cells.

Invasin Protein Structure and Domains

The **invasin** protein of *Yersinia pseudotuberculosis* is a 986-amino acid protein with a modular architecture.^[5] It consists of an N-terminal domain responsible for its localization and anchoring in the bacterial outer membrane, and a C-terminal extracellular region that is responsible for host cell interaction.^[6] The extracellular portion of **invasin** forms a rod-like structure, approximately 180 Å in length, and is composed of five distinct domains, designated D1 through D5.^[5]

Domain Architecture

The extracellular region of **invasin** is comprised of five domains. The first four domains, D1-D4, adopt an immunoglobulin (Ig)-like fold.^[5] The C-terminal domain, D5, has a C-type lectin-like fold.^[7] The table below summarizes the approximate amino acid boundaries of these domains based on the crystal structure of the *Y. pseudotuberculosis* **invasin** extracellular region (PDB: 1CWV).

Domain	Approximate Amino Acid Residues	Fold Type	Key Functions
D1	~498 - 595	Immunoglobulin-like	Structural, contributes to the rod-like shape
D2	~596 - 694	Immunoglobulin-like	Promotes invasin-invasin self-association, enhancing uptake efficiency[6]
D3	~695 - 794	Immunoglobulin-like	Structural, spacer domain
D4	~795 - 895	Immunoglobulin-like	Forms a superdomain with D5 for integrin binding[6]
D5	~896 - 986	C-type lectin-like	Contains critical residues for high-affinity integrin binding

Functional Domains

The C-terminal 192 amino acids of **invasin**, encompassing the D4 and D5 domains, are necessary and sufficient for binding to $\beta 1$ integrins.[6] These two domains form a "superdomain" that presents a composite binding surface to the integrin receptor.[6] Site-directed mutagenesis studies have identified critical residues for this interaction within the D5 domain, notably an aspartate residue at position 911 (D911), which is crucial for high-affinity binding.[8]

The D2 domain of *Y. pseudotuberculosis* **invasin** has been shown to mediate homotypic interactions, leading to the multimerization of **invasin** on the bacterial surface.[6] This clustering of **invasin** enhances the avidity of the bacteria-host cell interaction and significantly increases the efficiency of bacterial uptake.[6]

Quantitative Data

The interaction between **invasin** and its integrin receptors has been quantified, highlighting the high-affinity nature of this binding.

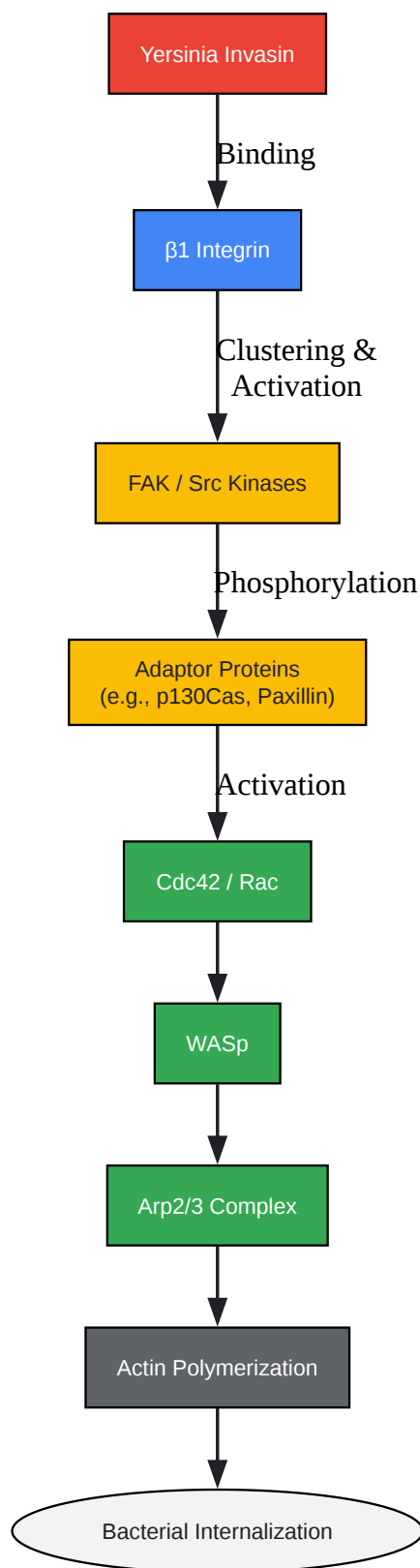
Parameter	Value	Method	Reference
Dissociation Constant (Kd) for $\alpha 5\beta 1$ integrin	5.0×10^{-9} M	Radioligand Assay	[1]
Inhibition Constant (Ki) of fibronectin fragment	7.5×10^{-7} M	Competitive Binding Assay	[1]
Relative Binding Affinity vs. Fibronectin	~100-fold higher	Comparative Binding Studies	[4]
IC50 Increase for D911 Mutant	≥ 10 -fold	Integrin Binding Inhibition Assay	[8]

Invasin-Mediated Signaling Pathway

The binding of **invasin** to $\beta 1$ integrins on the host cell surface initiates a "zipper" mechanism of phagocytosis, which involves the recruitment of various signaling molecules and rearrangement of the actin cytoskeleton.[9]

Signaling Cascade

The engagement of $\beta 1$ integrins by clustered **invasin** molecules leads to the activation of Focal Adhesion Kinase (FAK) and Src family kinases at the site of bacterial attachment. This initiates a downstream signaling cascade that involves the phosphorylation of several adaptor proteins. The small Rho GTPases, Cdc42 and Rac, are subsequently activated, leading to the recruitment and activation of the Wiskott-Aldrich syndrome protein (WASP) and the Arp2/3 complex.[4] The Arp2/3 complex then nucleates actin polymerization, driving the extension of the host cell membrane around the bacterium and leading to its internalization.



[Click to download full resolution via product page](#)

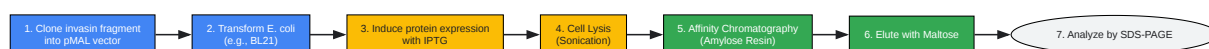
Invasin-induced signaling pathway for bacterial uptake.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the structure and function of the **invasin** protein.

Construction and Purification of MBP-Invasin Fusion Proteins

This protocol describes the creation of a fusion protein between Maltose-Binding Protein (MBP) and a fragment of **invasin**, which facilitates purification.



[Click to download full resolution via product page](#)

Workflow for MBP-**Invasin** fusion protein production.

Materials:

- pMAL vector (e.g., pMAL-c6T)
- E. coli expression strain (e.g., BL21(DE3))
- Restriction enzymes and T4 DNA ligase
- LB medium and agar plates with appropriate antibiotics
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA)
- Amylose resin
- Column buffer (same as lysis buffer)
- Elution buffer (column buffer with 10 mM maltose)

- SDS-PAGE reagents

Protocol:

- Cloning: Subclone the desired **invasin** gene fragment into the multiple cloning site of the pMAL vector in-frame with the malE gene.
- Transformation: Transform the recombinant plasmid into a suitable E. coli expression strain.
- Expression: Grow a culture of the transformed E. coli to mid-log phase ($OD_{600} \approx 0.5$) and induce protein expression by adding IPTG to a final concentration of 0.3 mM. Incubate for several hours at an appropriate temperature (e.g., 30°C for 2-4 hours or overnight at 16°C).
- Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes) to pellet cell debris.
- Affinity Purification: Load the clarified supernatant onto an amylose resin column pre-equilibrated with column buffer.
- Washing: Wash the column extensively with column buffer to remove unbound proteins.
- Elution: Elute the MBP-**invasin** fusion protein from the column using elution buffer containing maltose.
- Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

Site-Directed Mutagenesis of Invasin

This protocol outlines a general procedure for introducing specific point mutations into the **invasin** gene to study the function of individual amino acid residues.

Materials:

- Plasmid DNA containing the **invasin** gene

- Complementary oligonucleotide primers containing the desired mutation
- High-fidelity DNA polymerase (e.g., Pfu)
- dNTPs
- DpnI restriction enzyme
- Competent E. coli for transformation

Protocol:

- **Primer Design:** Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation at the center. The primers should have a melting temperature (T_m) of $\geq 78^\circ\text{C}$.
- **PCR Amplification:** Set up a PCR reaction containing the template plasmid, the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.
- **Template Digestion:** Digest the parental, methylated template DNA with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
- **Transformation:** Transform the DpnI-treated, mutated plasmid into competent E. coli.
- **Selection and Sequencing:** Select for transformed colonies and isolate plasmid DNA. Verify the presence of the desired mutation and the absence of any secondary mutations by DNA sequencing.

Bacterial Invasion Assay

This protocol describes a method to quantify the ability of Yersinia expressing wild-type or mutant **invasin** to invade cultured mammalian cells.

Materials:

- Cultured mammalian cells (e.g., HEp-2, Caco-2)

- 24-well tissue culture plates
- Yersinia strains (wild-type and mutants)
- Bacterial culture medium (e.g., LB broth)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Gentamicin
- Phosphate-buffered saline (PBS)
- Triton X-100
- Agar plates for bacterial enumeration

Protocol:

- Cell Seeding: Seed mammalian cells into 24-well plates and grow until they form a confluent monolayer.
- Bacterial Preparation: Grow overnight cultures of the Yersinia strains to be tested.
- Infection: Wash the cell monolayers with PBS and replace the medium with fresh cell culture medium without antibiotics. Add the bacterial cultures to the wells at a specific multiplicity of infection (MOI), typically between 10 and 100.
- Incubation: Incubate the infected cells for a defined period (e.g., 90 minutes) at 37°C in a 5% CO₂ atmosphere to allow for bacterial invasion.
- Extracellular Bacteria Killing: Wash the wells with PBS to remove non-adherent bacteria. Add fresh medium containing a high concentration of gentamicin (e.g., 100 µg/mL) and incubate for an additional 60-90 minutes. Gentamicin is membrane-impermeable and will kill extracellular bacteria but not intracellular bacteria.
- Cell Lysis: Wash the wells again with PBS to remove the gentamicin. Lyse the mammalian cells by adding a solution of Triton X-100 (e.g., 1% in PBS) to release the intracellular bacteria.

- Enumeration: Serially dilute the cell lysates and plate the dilutions onto agar plates. Incubate the plates overnight and count the resulting colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

Conclusion

The **invasin** protein of *Yersinia* is a paradigm for bacterial-host cell interactions. Its modular structure, high-affinity binding to integrins, and the well-defined signaling pathway it triggers make it an excellent model system for studying bacterial pathogenesis and host cell biology. The experimental protocols detailed in this guide provide a foundation for further investigation into the intricate mechanisms of **invasin** function. A thorough understanding of the molecular details of **invasin**-mediated internalization is crucial for the development of novel therapeutic strategies to combat *Yersinia* infections and may also inform the design of targeted drug delivery systems that leverage the protein's efficient cell entry mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. The *Yersinia pseudotuberculosis* invasin protein and human fibronectin bind to mutually exclusive sites on the alpha 5 beta 1 integrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
2. *Yersinia* deploys type III-secreted effectors to evade caspase-4 inflammasome activation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
3. Identification of the integrin binding domain of the *Yersinia pseudotuberculosis* invasin protein - PMC [pmc.ncbi.nlm.nih.gov]
4. *Yersinia enterocolitica* invasin triggers phagocytosis via beta1 integrins, CDC42Hs and WASp in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Crystal structure of invasin: a bacterial integrin-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
6. journals.asm.org [journals.asm.org]
7. Structure of the *Y. pseudotuberculosis* adhesin InvasinE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An aspartate residue of the Yersinia pseudotuberculosis invasin protein that is critical for integrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Relationship - INVA_YEREN - activates - phagocytosis [biokb.lcsb.uni.lu]
- To cite this document: BenchChem. [The Architecture and Function of Invasin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167395#invasin-protein-structure-and-domains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com